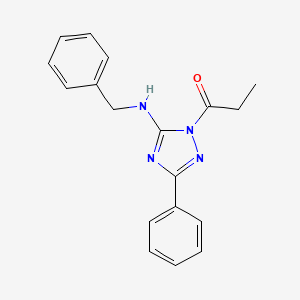
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine, also known as FMA-1, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for regulating mood, cognition, and perception. FMA-1 has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia.
Mécanisme D'action
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine exerts its pharmacological effects by selectively activating the serotonin 5-HT2A receptor. This results in the modulation of several neurotransmitter systems, including dopamine, glutamate, and GABA. The activation of the 5-HT2A receptor has been shown to be involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This results in the modulation of several physiological processes, including mood, cognition, and perception. (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has several advantages for use in laboratory experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which allows for the precise modulation of this receptor. In addition, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been shown to have a long half-life, which makes it suitable for use in long-term experiments. However, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has several limitations, including its potential for abuse and its limited availability.
Orientations Futures
Future research on (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine should focus on its potential therapeutic applications in the treatment of neuropsychiatric disorders. This includes further studies on its antidepressant and anxiolytic effects, as well as its potential for use in the treatment of schizophrenia and Alzheimer's disease. In addition, further studies should be conducted on the mechanism of action of (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine, including its effects on neurotransmitter systems and neurotrophic factors. Finally, future research should focus on the development of safer and more effective analogs of (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine for use in clinical settings.
Méthodes De Synthèse
The synthesis of (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-fluoroaniline with 4-methoxy-3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. This results in the formation of the intermediate (3-fluorophenyl)(4-methoxy-3-methyl)benzylamine. The intermediate is then subjected to a reductive amination reaction with sodium cyanoborohydride to yield the final product, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine.
Applications De Recherche Scientifique
(3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been extensively studied for its potential therapeutic applications in the treatment of neuropsychiatric disorders. Several studies have demonstrated that (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine exhibits antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, (3-fluorophenyl)(4-methoxy-3-methylbenzyl)amine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
3-fluoro-N-[(4-methoxy-3-methylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-11-8-12(6-7-15(11)18-2)10-17-14-5-3-4-13(16)9-14/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIFMBBYQYCXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[(4-methoxy-3-methylphenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)


![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)
![1-chloro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5763766.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)
![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
![2-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5763804.png)
![methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5763806.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5763814.png)